molecular formula C10H12BrNO2 B1343331 Tert-butyl 6-bromopicolinate CAS No. 910044-07-4

Tert-butyl 6-bromopicolinate

Cat. No. B1343331
Key on ui cas rn: 910044-07-4
M. Wt: 258.11 g/mol
InChI Key: FMFVWFOLGYTRBX-UHFFFAOYSA-N
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Patent
US08518970B2

Procedure details

p-Toluenesulfonyl chloride (9.0 g, 47.2 mmol) was added portionwise to a mixture of 2-bromo-picolinic acid (4.02 g, 19.9 mmol) in tert-butanol (36 mL) and pyridine (10.8 mL, 134 mmol) at 0° C. and the mixture was stirred at rt for 14 hours. An aqueous solution of sodium bicarbonate was slowly added. The precipitate was filtered, washed with water and dried in vacuo to provide 4.04 g (79%) of the desired product tert-butyl 6-bromopicolinate (25A): 1H NMR (300 MHz, CDCl3) δ 7.97 (1H, dd), 7.64 (2H, m), 1.62 (9H, s).
Quantity
9 g
Type
reactant
Reaction Step One
Name
2-bromo-picolinic acid
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=CC(S(Cl)(=O)=O)=C[CH:2]=1.[Br:12][C:13]1(C(O)=O)[CH:18]=[CH:17][CH:16]=[CH:15][NH:14]1.N1C=CC=CC=1.[C:28](=[O:31])(O)[O-:29].[Na+]>C(O)(C)(C)C>[Br:12][C:13]1[N:14]=[C:15]([C:28]([O:29][C:1]([CH3:11])([CH3:6])[CH3:2])=[O:31])[CH:16]=[CH:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
2-bromo-picolinic acid
Quantity
4.02 g
Type
reactant
Smiles
BrC1(NC=CC=C1)C(=O)O
Name
Quantity
10.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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